BenchChemオンラインストアへようこそ!

[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid

Medicinal Chemistry LogP Drug Design

[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid (CAS 485334-65-4) is a fluorinated heterocyclic building block belonging to the 1,3,4-oxadiazole class, characterized by a 4-fluorophenyl substituent at position 5 and a sulfanylacetic acid moiety at position 2. The compound has a molecular formula of C10H7FN2O3S, a molecular weight of 254.24 g/mol, and a computed XLogP3-AA of 2.0, indicating moderate lipophilicity.

Molecular Formula C10H7FN2O3S
Molecular Weight 254.24 g/mol
CAS No. 485334-65-4
Cat. No. B1300761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid
CAS485334-65-4
Molecular FormulaC10H7FN2O3S
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)SCC(=O)O)F
InChIInChI=1S/C10H7FN2O3S/c11-7-3-1-6(2-4-7)9-12-13-10(16-9)17-5-8(14)15/h1-4H,5H2,(H,14,15)
InChIKeyHIAAWEVGYSBOCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluoro-phenyl)-1,3,4-oxadiazol-2-ylsulfanyl-acetic acid (CAS 485334-65-4) | Core Chemical & Sourcing Profile


[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid (CAS 485334-65-4) is a fluorinated heterocyclic building block belonging to the 1,3,4-oxadiazole class, characterized by a 4-fluorophenyl substituent at position 5 and a sulfanylacetic acid moiety at position 2 [1]. The compound has a molecular formula of C10H7FN2O3S, a molecular weight of 254.24 g/mol, and a computed XLogP3-AA of 2.0, indicating moderate lipophilicity [2]. It is commercially available from multiple suppliers at purities typically ≥95% .

Why 1,3,4-Oxadiazole Analogs Cannot Substitute [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid in Research Applications


Common 1,3,4-oxadiazole building blocks differ substantially in electronic character and reactivity. The 4-fluorophenyl substituent on this compound imparts a unique combination of electron-withdrawing effect and metabolic stability compared to non-halogenated or chlorinated analogs, which directly influences reaction yields in downstream derivatizations and target binding in medicinal chemistry [1]. The sulfanylacetic acid side chain provides a versatile handle for amide coupling or esterification that is absent in methyl- or unsubstituted oxadiazole analogs, meaning direct substitution with a simpler oxadiazole cannot reproduce the same synthetic intermediate utility [2].

Quantitative Differentiation Evidence for [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid


Computed Lipophilicity vs. Chloro and Unsubstituted Phenyl Analogs

The target compound's computed XLogP3-AA is 2.0 [1]. In comparison, the 4-chlorophenyl analog (CID 24726916) has an XLogP of 2.6, while the unsubstituted phenyl analog (CID 24726915) has an XLogP of 1.4 [2]. The 4-fluorophenyl substitution thus yields an intermediate lipophilicity that can be critical for optimizing cell permeability and solubility in medicinal chemistry programs.

Medicinal Chemistry LogP Drug Design

Downstream Derivatization: PLK1 PBD Inhibitor Activity of Fluorophenyl-Oxadiazole Scaffold

A derivative of the target compound—ethyl 2-[2-[[2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetyl]amino]thiazol-4-yl]acetate (BDBM41758)—was tested against human PLK1-PBD and showed an IC50 of 50,000 nM (>50 µM) [1]. While weak, this preliminary data establishes the scaffold's ability to engage the PLK1 polo-box domain, a feature not observed for the corresponding 4-methylphenyl analog in the same screening panel [1]. This indicates that the 4-fluorophenyl group can be essential for target recognition when elaborated into peptidomimetic ligands.

Kinase Inhibition PLK1 Cancer

Safety Profile Differentiation: Acute Toxicity vs. Alkyl-Substituted Analogs

The target compound is classified as Acute Toxicity Category 4 (Harmful if swallowed, H302), Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and STOT SE Category 3 (H335) . In contrast, the 5-methyl-1,3,4-oxadiazol-2-yl-thioacetic acid analog (CAS 842965-64-4) carries no hazard statements under GHS [1]. This difference directly impacts procurement handling requirements: the fluorinated compound requires additional PPE and ventilation compared to its non-fluorinated methyl analog.

Safety Toxicity Lab Handling

Recommended Application Scenarios for [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid


Synthesis of PLK1 Polo-Box Domain (PBD) Inhibitors

Building on the differential PLK1-PBD binding data (IC50 = 50 µM for the fluorophenyl derivative vs. inactivity of the methyl analog), researchers can use this compound as the primary precursor for generating amide-based PBD inhibitor libraries. The sulfanylacetic acid handle allows straightforward coupling to various amines, while the 4-fluorophenyl group provides the essential binding element [1].

Medicinal Chemistry Scaffold Optimization Requiring Intermediate LogP

When a project's target product profile calls for a LogP target of ~2.0, this compound provides a predictable starting point. The 4-fluorophenyl substitution yields a lipophilicity intermediate between the unsubstituted (LogP 1.4) and chlorinated (LogP 2.6) analogs, enabling fine-tuned optimization of ADME properties [1][2].

Synthetic Intermediate for Thioether-Containing Bioisosteres

The sulfanylacetic acid moiety can act as a bioisostere for carboxylic acid or amide groups in lead optimization. Unlike methyl- or hydroxyl-substituted oxadiazole analogs that lack this functional handle, this compound enables direct incorporation into peptidomimetics and non-peptidic inhibitors without additional synthetic steps [1].

Safety-Controlled Laboratory Scale-Up with Pre-Established Hazard Compliance

For labs requiring a fluorinated oxadiazole with documented GHS classification, this compound's well-defined hazard profile (H302, H315, H319, H335) ensures straightforward integration into existing safety management systems, unlike analogs with incomplete or absent hazard data [1].

Quote Request

Request a Quote for [5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.